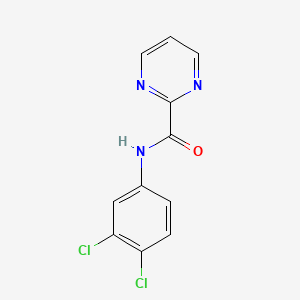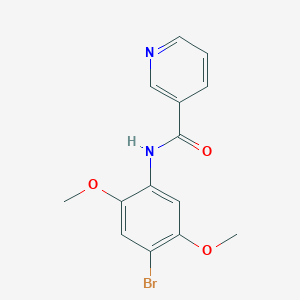
N-(3,4-dichlorophenyl)-2-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C11H7Cl2N3O and its molecular weight is 268.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.9966172 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Research has demonstrated the use of related dichlorophenyl-pyrimidine derivatives in the synthesis of aromatic polyamides and polyimides. These polymers exhibit significant amorphous characteristics, high glass transition temperatures, and excellent thermal stability. They are soluble in a variety of polar solvents, making them suitable for casting into transparent, flexible films. Such materials have potential applications in advanced electronics, aerospace, and as materials resistant to extreme conditions (Yang & Lin, 1995).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic structures, such as 1,2,4-triazolo[1,5-c]pyrimidines and thiazolo[3,2-a]pyrimidines, through reactions involving enamino nitriles and semicarbazide. These processes highlight the compound's role in building complex molecular architectures with potential biological applications (Wamhoff et al., 1993).
Biological Activity Exploration
Research into N-(4-chlorophenyl)-2-pyrimidinecarboxamide derivatives has shown significant antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents. The structural modifications of these compounds can lead to variations in their biological activities, indicating a broad area of research for pharmaceutical applications (Akbari et al., 2008).
Advanced Material Applications
Further studies have explored the synthesis of rigid-rod polyamides and polyimides derived from related dichlorophenyl-pyrimidine compounds, emphasizing their amorphous nature, solubility in polar aprotic solvents, and excellent thermal and oxidative stability. These materials' properties make them suitable for high-performance applications where durability and resistance to degradation are crucial (Spiliopoulos et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-3-2-7(6-9(8)13)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHAHFOXDAYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5601902.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![2-[(4-Phenylphenyl)methylthio]benzoxazole](/img/structure/B5601928.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)



![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5601954.png)

![5,8-dimethyl-2-{[4-(3-pyrrolidinyl)-1-piperazinyl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5601963.png)
![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)
